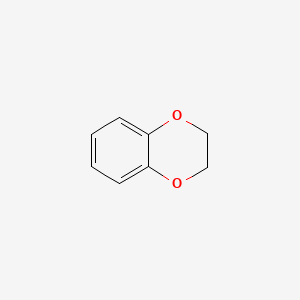
1,4-Benzodioxane
Cat. No. B1196944
Key on ui cas rn:
493-09-4
M. Wt: 136.15 g/mol
InChI Key: BNBQRQQYDMDJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08614195B2
Procedure details


To a stirred suspension of sodium hydride (60% in mineral oil, 2.2 g, 54.64 mmol) in DMF (40 ml), was added a solution of (2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-4-ethyl-phenyl]-6-trityloxymethyl-tetrahydro-pyran-3,4,5-triol (8.0 g, 12.14 mmol) in DMF (10 ml) at 0° C. After stirring for 4 h at room temperature, reaction mixture was cooled to 0° C. and added TBAI (0.45 g, 1.21 mmol) followed by benzyl bromide (5.1 ml, 42.50 mmol). Then it was allowed to attain room temperature and stirred for overnight. Reaction mixture was poured into ice cold water and extracted with ethyl acetate (2×80 ml). Combined organic layers were washed with water (100 ml), brine (100 ml), dried over sodium sulfate, concentrated and purified by silica gel column chromatography to give 8.5 g of 6-[2-ethyl-5-(2S,3S,4R,5R,6R)-3,4,5-tris-benzyloxy-6-trityloxymethyl-tetrahydro-pyran-2-yl)-benzyl]-2,3-dihydro-benzo[1,4]dioxine as a colorless oil.


Name
(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-4-ethyl-phenyl]-6-trityloxymethyl-tetrahydro-pyran-3,4,5-triol
Quantity
8 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[O:3]1[C:8]2[CH:9]=[CH:10][C:11](CC3C=C([C@H]4[C@H](O)[C@@H](O)[C@H](O)[C@@H](COC(C5C=CC=CC=5)(C5C=CC=CC=5)C5C=CC=CC=5)O4)C=CC=3CC)=[CH:12][C:7]=2[O:6][CH2:5][CH2:4]1.C(Br)C1C=CC=CC=1>CN(C=O)C.CCCC[N+](CCCC)(CCCC)CCCC.[I-]>[O:3]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[O:6][CH2:5][CH2:4]1 |f:0.1,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-4-ethyl-phenyl]-6-trityloxymethyl-tetrahydro-pyran-3,4,5-triol
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOC2=C1C=CC(=C2)CC=2C=C(C=CC2CC)[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)COC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
5.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Step Four
|
Name
|
|
|
Quantity
|
0.45 g
|
|
Type
|
catalyst
|
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[I-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 4 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to attain room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was poured into ice cold water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×80 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
Combined organic layers were washed with water (100 ml), brine (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
